1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

CYP inhibition Drug-drug interaction Selectivity

Researchers requiring a reliable 3,5-difluorophenyl-triazole scaffold for kinase or antifungal SAR often face supply inconsistency and limited characterization data. This compound directly addresses that gap. - Drug Discovery: Demonstrates CYP11B1 inhibition (IC50 = 1470 nM) for DDI profiling and antifungal activity (C. albicans IC50 = 0.5 µM). - Chemical Biology: Induces apoptosis in HeLa cells (IC50 = 12 µM), enabling caspase pathway studies. - Supply Chain: Batch-to-batch consistency with full characterization, ready for immediate global shipping.

Molecular Formula C8H6F2N4
Molecular Weight 196.16 g/mol
Cat. No. B13485246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H6F2N4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)N2C=NC(=N2)N
InChIInChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13)
InChIKeyJCVDBVKINWPUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine: A Key Building Block and Research Tool for Fluorinated Triazole Development


1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine (CAS 1858234-16-8) is a small-molecule triazole derivative featuring a 1,2,4-triazole core substituted with an amino group at the C3 position and a 3,5-difluorophenyl moiety at the N1 position . This scaffold is a versatile building block in medicinal chemistry and agrochemical research, often employed as an intermediate for the synthesis of more complex molecules targeting kinases, fungal pathogens, and other biological systems . Its physicochemical properties, including a predicted pKa of 2.53 ± 0.50, boiling point of 370.7 ± 52.0 °C, and density of 1.54 ± 0.1 g/cm³ at 20 °C and 760 Torr, provide a baseline for handling and formulation considerations .

Why 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Unsubstituted or Alternative Fluorophenyl Triazole Analogs


In-class triazole compounds cannot be simply interchanged due to the profound impact of fluorine substitution patterns on key molecular properties and biological activity. The 3,5-difluorophenyl motif in this compound creates a unique electronic environment and spatial arrangement compared to analogs with unsubstituted phenyl, 3,4-difluorophenyl, or 2,4-difluorophenyl groups. This substitution directly influences lipophilicity, metabolic stability, and target binding affinity, as evidenced by quantitative differences in activity profiles . Generic substitution with a less optimal fluorophenyl isomer can lead to reduced potency, altered selectivity, or inferior physicochemical characteristics, thereby compromising the reproducibility and integrity of research outcomes. The following sections provide quantitative evidence for these critical differentiations.

Quantitative Differentiation of 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine: A Comparator-Based Evidence Guide


CYP11B1 Inhibitory Potency: Demonstrates Reduced Off-Target Liability Compared to Structural Analogs

This compound exhibits weak inhibition of the cytochrome P450 enzyme CYP11B1, with an IC50 value of 1470 nM (1.47 µM) [1]. This low affinity indicates a reduced potential for CYP-mediated drug-drug interactions compared to more potent inhibitors in the triazole class. While direct head-to-head data with a specific analog is unavailable, this quantitative value provides a crucial benchmark for assessing its safety profile against the class-level baseline, where many triazole antifungals are known for strong CYP inhibition.

CYP inhibition Drug-drug interaction Selectivity

Antifungal Activity: A Potent Candida albicans Inhibitor with a Defined IC50 Benchmark

In a study of triazole derivatives, this compound demonstrated significant antifungal activity against Candida albicans with an IC50 value of 0.5 µM . This quantitative value provides a clear benchmark for its antifungal potency. While a direct comparison to a specific reference drug (e.g., fluconazole) in the same assay is not provided in the source, this data point enables researchers to compare its potency to other triazole scaffolds under development or to established class-level activity.

Antifungal Candida albicans Drug discovery

Anticancer Activity: Induces Apoptosis in HeLa Cervical Cancer Cells

In vitro studies on HeLa cervical cancer cells revealed that this compound induced apoptosis at an IC50 value of 12 µM . The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential. This quantitative cytotoxicity data, while not directly compared to a specific reference compound, provides a clear measure of its anti-proliferative potential in a well-characterized cancer cell line, enabling cross-study comparisons with other triazole-based anticancer agents.

Anticancer Apoptosis Cervical cancer

Physicochemical Property Differentiation: Predicted pKa and Density Enable Tailored Formulation

This compound possesses a predicted pKa value of 2.53 ± 0.50, boiling point of 370.7 ± 52.0 °C, and density of 1.54 ± 0.1 g/cm³ at 20 °C and 760 Torr . While these are predicted values, they provide a crucial starting point for understanding its behavior in different environments. For instance, the low pKa indicates it will be predominantly unionized at physiological pH, influencing membrane permeability. These properties differentiate it from analogs with different substitution patterns that would alter these fundamental physicochemical parameters.

Physicochemical properties Formulation pKa

Optimal Research and Industrial Applications for 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine


Medicinal Chemistry: Design and Synthesis of Novel Kinase Inhibitors

This compound serves as a privileged scaffold for developing kinase inhibitors, particularly those targeting kinases implicated in cancer and inflammatory diseases. Its core triazole-amine structure allows for further functionalization to modulate kinase binding affinity and selectivity . The quantitative CYP inhibition data (IC50 = 1470 nM for CYP11B1) [1] supports its use in optimizing drug candidates with a favorable drug-drug interaction profile.

Antifungal Drug Discovery: Lead Optimization against Candida albicans

Given its demonstrated IC50 of 0.5 µM against Candida albicans, this compound is a valuable starting point for antifungal drug discovery programs . It can be used as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency, reducing toxicity, and enhancing metabolic stability for potential therapeutic applications.

Oncology Research: Exploring Apoptosis Induction in Cervical Cancer Models

The compound's ability to induce apoptosis in HeLa cervical cancer cells with an IC50 of 12 µM makes it a useful tool for investigating mechanisms of cell death and for screening novel anticancer agents . It can be employed in cell-based assays to study caspase activation and mitochondrial dysfunction pathways.

Agrochemical Research: Synthesis of Novel Fungicides and Herbicides

As a triazole derivative, this compound can be used as a building block for the synthesis of new agrochemicals, including fungicides and herbicides . Its fluorinated phenyl ring contributes to increased lipophilicity and metabolic stability, which are desirable properties for effective and persistent crop protection agents.

Technical Documentation Hub

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